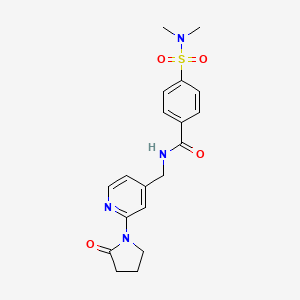

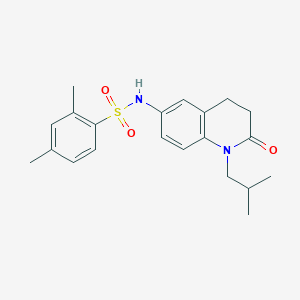

4-fluoro-N-(3-sulfamoylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

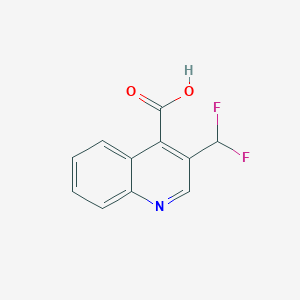

“4-fluoro-N-(3-sulfamoylphenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O3S . It has an average mass of 294.301 Da and a monoisotopic mass of 294.047455 Da .

Synthesis Analysis

The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide moiety that is N-linked to a benzyl group . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C13H11FN2O3S, an average mass of 294.301 Da, and a monoisotopic mass of 294.047455 Da .Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition and Antitumor Activity

4-Fluoro-N-(3-sulfamoylphenyl)benzamide is a benzamide derivative investigated for its ability to inhibit histone deacetylase (HDAC). HDAC inhibition is a significant mechanism in cancer treatment, influencing gene expression and inducing cell cycle arrest and apoptosis in tumor cells. A study by Saito et al. (1999) demonstrated that benzamide derivatives, similar to MS-27-275, exhibit marked in vivo antitumor activity against various human tumors. These compounds cause hyperacetylation of nuclear histones and induce antitumor effects by altering cell cycle distribution and increasing G1-phase cells while decreasing S-phase cells (Saito et al., 1999).

Serotonin 1A Receptors in Alzheimer's Disease

This compound, as a selective serotonin 1A (5-HT(1A)) molecular imaging probe, has been used in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. Kepe et al. (2006) utilized this compound to demonstrate significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's disease patients, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).

Carbonic Anhydrase Inhibition

Research by Bilginer et al. (2019) highlighted the role of 4-fluoro substituted benzamide derivatives as carbonic anhydrase inhibitors. These compounds demonstrated effective inhibitory action against human carbonic anhydrase I and II, suggesting potential applications in treating conditions where the activity of these isoforms is dysregulated (Bilginer et al., 2019).

Synthesis of Novel Compounds

Studies have also focused on synthesizing novel compounds using this compound as a starting material. For instance, Ulus et al. (2013) synthesized novel acridine sulfonamide compounds by coupling this benzamide with cyclic-1,3-diketones and aromatic aldehydes. These compounds were investigated as inhibitors of the metalloenzyme carbonic anhydrase, showing high affinity and inhibition against certain isoforms (Ulus et al., 2013).

Eigenschaften

IUPAC Name |

4-fluoro-N-(3-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3S/c14-10-6-4-9(5-7-10)13(17)16-11-2-1-3-12(8-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPIPJHLOJHQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2865933.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide](/img/structure/B2865936.png)

![N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2865942.png)

![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)